molecular formula C9H8N2O3 B2765538 4-Methoxy-1H-indazole-6-carboxylic acid CAS No. 1167055-67-5; 40990-53-2

4-Methoxy-1H-indazole-6-carboxylic acid

Cat. No.: B2765538
CAS No.: 1167055-67-5; 40990-53-2
M. Wt: 192.174
InChI Key: RHHMAAWHLLTKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1H-indazole-6-carboxylic acid (CAS 40990-53-2) is a heterocyclic compound featuring an indazole core substituted with a methoxy group at position 4 and a carboxylic acid at position 4. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol . The indazole scaffold, characterized by a fused benzene and pyrazole ring, is of significant interest in medicinal chemistry due to its bioisosteric properties with indoles and purines. This compound is commercially available from suppliers such as Combi-Blocks Inc. and Hairui Chem, with purities ≥98% .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-1H-indazole-6-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors such as 4-methoxyphenylhydrazine with ethyl 2-cyanoacetate under acidic/basic catalysis, followed by hydrolysis to yield the carboxylic acid group . Key parameters include:

  • Catalysts : Acidic (H₂SO₄) or basic (NaH) conditions for cyclization.
  • Temperature : Hydrolysis at reflux (Δ) for optimal ester-to-acid conversion (95% yield).
  • Solvents : Tetrahydrofuran (THF) or DMF for N-alkylation/acylation reactions (yields 88–90%) .

Q. How do the methoxy and carboxylic acid groups influence the compound’s reactivity?

The methoxy group at C4 is electron-donating, directing electrophilic substitution (e.g., nitration) to the C5 position. The carboxylic acid at C6 acts as an electron-withdrawing group, enhancing electrophilic substitution at C3 and facilitating reduction (e.g., LiAlH₄ reduces –COOH to –CH₂OH in 65–70% yield) .

Advanced Research Questions

Q. How can regioselectivity in nitration and halogenation be rationalized and experimentally controlled?

Data-Driven Analysis:

  • Nitration (HNO₃/H₂SO₄, 0–5°C): Methoxy directs nitration to C5 (85–92% yield).
  • Halogenation (Br₂/AcOH, RT): Carboxylic acid directs bromination to C3 (78% yield).
    Methodology : Computational modeling (DFT) using B3LYP/6-31G* confirms electron density distribution, aligning with experimental results .

Q. What factors explain contradictions in reported biological activity (e.g., IC₅₀ variability across cancer cell lines)?

Case Study :

  • MCF-7 (breast) : IC₅₀ = 12.41 µM vs. PC3 (prostate) : IC₅₀ = 7.36 µM .
    Critical Factors :
  • Cell membrane permeability : Log P (~1.2) suggests moderate lipophilicity, affecting uptake.
  • Target expression variability : Differential enzyme/receptor levels (e.g., nicotinic acetylcholine receptors) across cell lines .
    Resolution : Normalize assays using internal controls (e.g., cisplatin as a reference) and validate via siRNA knockdown of putative targets.

Q. How can computational methods optimize reaction pathways for novel derivatives?

Methodology :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model transition states for cyclization or substitution reactions .
  • Retrosynthetic Analysis : AI tools (e.g., Pistachio/Bkms_metabolic models) predict feasible routes, prioritizing one-step syntheses with >80% plausibility scores .

Q. Mechanistic and Structural Studies

Q. What is the role of the indazole core in modulating enzyme inhibition (e.g., anticancer targets)?

Mechanistic Insight :

  • The planar indazole ring facilitates π-π stacking with kinase active sites (e.g., EGFR).
  • The carboxylic acid at C6 hydrogen-bonds with catalytic residues, enhancing binding affinity .
    Validation : Co-crystallization studies with target enzymes (e.g., published PDB entries) are recommended.

Q. How does thermal decarboxylation proceed, and what are the applications of the resulting product?

Experimental Design :

  • Conditions : Heating in quinoline at 200°C removes CO₂, yielding 4-Methoxy-1H-indazole (80% yield).
  • Applications : The decarboxylated product serves as a precursor for fused heterocycles (e.g., tricyclic derivatives via cyclization with enones) .

Q. Comparative Analysis

Q. How does this compound compare to analogs like 4-Methoxy-1H-indazole-3-carboxylic acid?

Structural-Activity Relationship (SAR) :

  • Positional Effects : The C6 carboxylic acid (vs. C3) alters steric and electronic profiles, reducing IC₅₀ in HCT-116 cells by 30% compared to C3 analogs.
  • Bioavailability : C6 substitution improves aqueous solubility (log P = 1.2 vs. 1.8 for C3 analogs) .

Q. What strategies mitigate competing side reactions during functionalization (e.g., esterification vs. N-alkylation)?

Optimization :

  • Protecting Groups : Temporarily protect –COOH with methyl esters (CH₃OH/H₂SO₄, 95% yield) before N-alkylation.
  • Stepwise Synthesis : Prioritize N-methylation (CH₃I/NaH) before introducing electrophilic substituents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-Methoxy-1H-indazole-6-carboxylic acid with key structural analogs, emphasizing substituent variations and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Differences
This compound 40990-53-2 C₉H₈N₂O₃ 192.17 -OCH₃ (C4), -COOH (C6) Reference compound
Methyl 4-methoxy-1H-indazole-6-carboxylate 885521-13-1 C₁₀H₁₀N₂O₃ 206.20 -OCH₃ (C4), -COOCH₃ (C6) Ester derivative; improved lipophilicity
4-Nitro-1H-indazole-6-carboxylic acid 141111-53-7 C₈H₅N₃O₄ 207.14 -NO₂ (C4), -COOH (C6) Electron-withdrawing nitro group; higher acidity
6-Methoxy-1H-indazole 3522-07-4 C₈H₇N₂O 163.15 -OCH₃ (C6) No carboxylic acid; different substituent position
6-Methoxynaphthalene-2-carboxylic acid 2471-70-7 C₁₂H₁₀O₃ 202.21 Naphthalene core, -OCH₃ (C6), -COOH (C2) Larger aromatic system; altered solubility
6-Chloro-1H-indazole-4-carboxylic acid 885522-12-3 C₈H₅ClN₂O₂ 196.59 -Cl (C6), -COOH (C4) Halogen substituent; potential toxicity

Key Observations :

  • Substituent Position : Shifting the methoxy group from C4 to C6 (as in 6-Methoxy-1H-indazole) eliminates the carboxylic acid, reducing polarity and hydrogen-bonding capacity .
  • Functional Group Modifications : The methyl ester derivative (CAS 885521-13-1) enhances lipophilicity, making it more suitable for cell permeability studies . In contrast, the nitro analog (CAS 141111-53-7) introduces strong electron-withdrawing effects, likely increasing acidity (pKa ~1–2) compared to the methoxy-substituted compound (pKa ~4–5) .

Commercial Availability and Pricing

Compound Name Supplier Purity Price (per gram)
This compound CymitQuimica 95% €1,455 (5g)
3-(Difluoromethoxy)iodobenzene CymitQuimica 95% €40 (1g)
Methyl 4-methoxy-1H-indazole-6-carboxylate Hairui Chem 98% Enquiry-based

The higher cost of this compound compared to simpler ethers (e.g., 3-(Difluoromethoxy)iodobenzene) reflects its complex synthesis and niche applications .

Properties

IUPAC Name

4-methoxy-1H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-5(9(12)13)2-7-6(8)4-10-11-7/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHMAAWHLLTKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694638
Record name 4-Methoxy-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40990-53-2
Record name 4-Methoxy-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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